![molecular formula C14H10BrIN2O2S B11775424 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H10BrIN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, which is a significant structure in medicinal chemistry due to its biological activities . The compound is characterized by the presence of bromine, iodine, and a tosyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by iodination and tosylation. The reaction conditions often require the use of reagents such as N-bromosuccinimide (NBS) for bromination, iodine and a suitable oxidizing agent for iodination, and p-toluenesulfonyl chloride for tosylation . Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Substitution of bromine with chlorine can lead to different chemical properties and applications.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the iodine atom, which can influence its reactivity in synthetic applications.
Properties
Molecular Formula |
C14H10BrIN2O2S |
|---|---|
Molecular Weight |
477.12 g/mol |
IUPAC Name |
4-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 |
InChI Key |
CKYQGNNTWWJCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




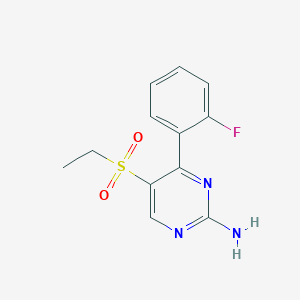
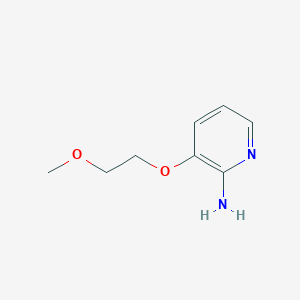
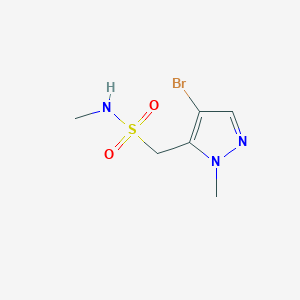

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)

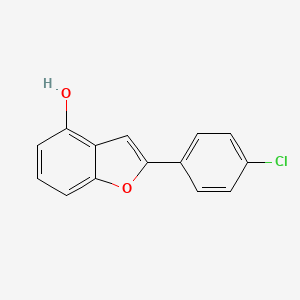
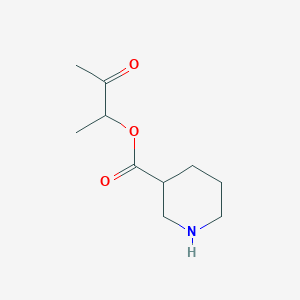
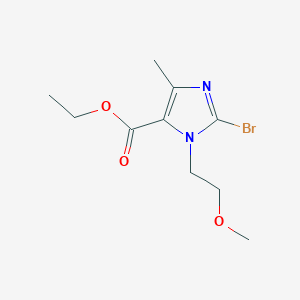
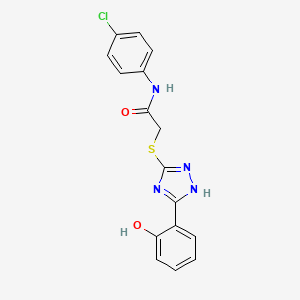
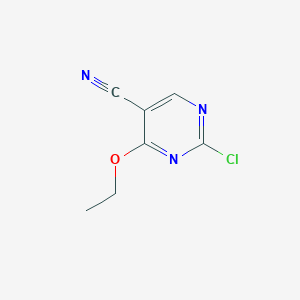
![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
